molecular formula C45H51O6P B14512290 Phosphorous acid--4-benzyl-3,5-dimethylphenol (1/3) CAS No. 62577-82-6

Phosphorous acid--4-benzyl-3,5-dimethylphenol (1/3)

Cat. No.: B14512290
CAS No.: 62577-82-6
M. Wt: 718.9 g/mol
InChI Key: HKZUCKPFZXRSNJ-UHFFFAOYSA-N
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Description

Phosphorous acid–4-benzyl-3,5-dimethylphenol (1/3) is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorous acid moiety attached to a benzyl group and a dimethylphenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphorous acid–4-benzyl-3,5-dimethylphenol (1/3) typically involves the reaction of phosphorous acid with 4-benzyl-3,5-dimethylphenol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of phosphorous acid–4-benzyl-3,5-dimethylphenol (1/3) may involve large-scale synthesis using batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The industrial production process is designed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Phosphorous acid–4-benzyl-3,5-dimethylphenol (1/3) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The benzyl and dimethylphenol groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of phosphorous acid–4-benzyl-3,5-dimethylphenol (1/3) include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from the reactions of phosphorous acid–4-benzyl-3,5-dimethylphenol (1/3) depend on the type of reaction and the reagents used. For example, oxidation reactions may yield phosphates, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Phosphorous acid–4-benzyl-3,5-dimethylphenol (1/3) has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of phosphorous acid–4-benzyl-3,5-dimethylphenol (1/3) involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Phosphorous acid–4-benzyl-3,5-dimethylphenol (1/3) can be compared with other similar compounds, such as:

    Phosphorous acid–4-methylphenol (1/3): Similar structure but with a different substituent on the phenol ring.

    Phosphorous acid–4-ethylphenol (1/3): Another similar compound with an ethyl group instead of a benzyl group.

    Phosphorous acid–4-tert-butylphenol (1/3): Contains a tert-butyl group, leading to different chemical properties.

The uniqueness of phosphorous acid–4-benzyl-3,5-dimethylphenol (1/3) lies in its specific combination of functional groups, which imparts distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

62577-82-6

Molecular Formula

C45H51O6P

Molecular Weight

718.9 g/mol

IUPAC Name

4-benzyl-3,5-dimethylphenol;phosphorous acid

InChI

InChI=1S/3C15H16O.H3O3P/c3*1-11-8-14(16)9-12(2)15(11)10-13-6-4-3-5-7-13;1-4(2)3/h3*3-9,16H,10H2,1-2H3;1-3H

InChI Key

HKZUCKPFZXRSNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1CC2=CC=CC=C2)C)O.CC1=CC(=CC(=C1CC2=CC=CC=C2)C)O.CC1=CC(=CC(=C1CC2=CC=CC=C2)C)O.OP(O)O

Origin of Product

United States

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